2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide
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Description
2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound primarily targets Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3K plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. HDAC, on the other hand, is involved in the regulation of gene expression .
Mode of Action
The compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the phosphorylation of AKT, a protein that promotes cell survival and growth. The inhibition of HDAC leads to an increase in the acetylation of histones, which can alter gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, and the HDAC pathway, which regulates gene expression . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC results in potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-13(2)19-22(29)27-20(26-19)17-10-5-6-11-18(17)25-23(27)30-15(4)21(28)24-16-9-7-8-14(3)12-16/h5-13,15,19H,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWITIOXRMIWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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